molecular formula C3BrF3N2S B1281600 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 37461-61-3

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B1281600
CAS RN: 37461-61-3
M. Wt: 233.01 g/mol
InChI Key: LGTVLLPQCMJOGT-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds has been extensively studied due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of aromatic amines with sodium thiocyanate and other reagents. For instance, the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole derivatives has been reported using a synthetic protocol that involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide . Another synthetic approach for related compounds includes the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide . These methods highlight the versatility of 1,3,4-thiadiazole chemistry in introducing various substituents to the core structure.

Molecular Structure Analysis

The molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been investigated using Density Functional Theory (DFT), revealing insights into its tautomeric forms and the existence of the amino tautomer in the solid state . The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, showing hydrogen bonding and (\pi)-(\pi) stacking interactions that contribute to the stability of the molecular conformation .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives exhibit a range of reactivities, including the ability to undergo alkylation, acylation, and nitrosation reactions. The ambident nucleophilic behavior of 2-amino-5-bromo-1,3,4-thiadiazoles allows for the formation of thiadiazolines and other thiadiazole derivatives, suggesting amine-imine tautomerism . Additionally, bromoderivatives of thiadiazoles serve as important precursors for the synthesis of dyes and photovoltaic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as bromine and trifluoromethyl groups can affect the compound's dipole moment, polarizability, and hyperpolarizability, which are important parameters for understanding the compound's interactions with biological targets and its potential bioactivity . The crystal structure analysis of related compounds provides additional information on the molecular conformation and intermolecular interactions, which are crucial for the material's properties and applications .

Scientific Research Applications

Anti-Tubercular Activity

A series of derivatives including 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibited moderate to good activity, indicating potential in tuberculosis treatment (Gadad, Noolvi, & Karpoormath, 2004).

Anticancer Evaluation

Research into 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives has also shown promising anticancer properties. One derivative was particularly effective against leukemic cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi et al., 2011).

Pharmacological Activities

The transformation of 5-substituted 2-amino-1,3,4-thiadiazoles into corresponding 2-bromo derivatives and their further reaction has resulted in compounds displaying a range of pharmacological activities, such as antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

Photodynamic Therapy for Cancer

Research into zinc phthalocyanine derivatives, substituted with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, has shown significant potential for use as Type II photosensitizers in photodynamic therapy for the treatment of cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibitors

A series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, have been synthesized and shown to possess significant cyclooxygenase-2 inhibitory activity. These findings suggest potential applications in the development of new anti-inflammatory drugs (Gadad et al., 2008).

Safety And Hazards

The safety data sheet for 2-Bromo-5-(trifluoromethyl)pyridine indicates that it is hazardous. It is fatal if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, which include compounds similar to “2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole”, are key structural motifs in active agrochemical and pharmaceutical ingredients. Their applications are expected to grow in the future .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVLLPQCMJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512113
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

CAS RN

37461-61-3
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Synthesis routes and methods I

Procedure details

To 3 mL of 48% aqueous HBr was added 1.0 g (5.9 mmol) of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with stirring. The mixture was cooled in a salt ice-water bath, and 2.27 mL (44 mmol) of bromine was added slowly dropwise. The salt ice-water bath was replaced with an ice-water bath and a solution of 1.05 g (15 mmol) of sodium nitrite in 1.5 mL of water was added slowly dropwise. The reaction mixture was stirred for 1 h and then let warm to room temperature. The mixture was neutralized with 5M aqueous sodium hydroxide, and the resulting precipitate was filtered off. The filtrate was extracted with chloroform, and the extract was dried over magnesium sulfate before being concentrated to afford 750 mg (54%) of 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, 330 mg (1.4 mmol) of which was added to a solution of 240 mg (1.6 mmol) of (3S)-4,4-dimethyl-3-pyrrolidinol hydrochloride and 0.73 mL (4.2 mmol) of N,N-diisopropylethylamine in 5 mL of isopropanol. The reaction mixture was heated at reflux for 2 h, and then concentrated. The residue was purified by silica gel chromatography eluting with 0.3:9.7 methanol dichloromethane to afford 328 mg (88%) of (3S)-4,4-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinol. 1H NMR (300 MHz, DMSO-d6) δ 5.31 (d, J=5 Hz, 1H), 3.89-3.76 (m, 2H), 3.40-3.22 (m, 3H), 1.02 (s, 3H), 1.00 (s, 3H). Cl-LCMS m/z 268 (M+H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 69 g (1.0 mole) of sodium nitrite in 150 ml of water was added dropwise over the course of 1.5 hours, while stirring, to a solution, cooled to +5° C, of 84.5 g (0.5 mole) of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in a mixture of 400 ml of hydrogen bromide (48% strength) and 100 ml of water. Thereafter, the evolution of the nitrous gases and of the nitrogen was completed by stirring at 25° C (1 hour). The product separated out as a dark brown, heavy liquid and was abstracted from the reaction mixture by repeated extraction with a total of 500 ml of methylene chloride. After washing with 2 × 100 ml of water, drying over sodium sulfate and careful distillation of the solvent, the residue was fractionated in vacuo through a short column. 101 g (87% of theory) of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole of boiling point 55° C/10 mm Hg were obtained. ##STR80##
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a rapidly stirred suspension of copper bronze (6.1 g.) in 48% HBr (975 ml.) was added over a 1 hour period and cooling to -15° a mixture of NaNO2 (195 g., 2.83 mol.) and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (103 g., 0.61 mol.) [I. Lalezari and N. Sharghi, J. Hetero. Chem. 3:336 (1966)]. The resultant mixture was stirred for 0.75 hour with ice bath cooling and for 1.5 hour without cooling. The mixture was adjusted to pH 8 using 50% NaOH and maintaining the temperature below 20°. Saturated sodium bisulfite was added until a negative starch-iodide test was obtained. The mixture was made strongly acidic with HCL and extracted with petroleum ether. The extracts were washed with water, dried (MgSO4) and evaporated to the product. Distillation gave 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole; b.p 56°-57°/11 mm.
Name
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
975 mL
Type
reactant
Reaction Step Five
Quantity
6.1 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Reactant of Route 4
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2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Citations

For This Compound
1
Citations
G Hersant, A Hammami, M Armand… - Journal of Electroanalytical …, 2017 - Elsevier
A new redox couple, composed of the reduced species potassium 5-trifluoromethyl-1,3,4-thiadiazole-2-thiolate 2 and the oxidized species 5,5′-bis (2-trifluoromethyl-1,3,4-thidiazole) …
Number of citations: 2 www.sciencedirect.com

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